Solubilised Vat Violet 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solubilised Vat Violet 2 is a type of vat dye, which is a class of dyes known for their application method. Vat dyes are insoluble in water and require a reduction process to become soluble. This compound is used primarily in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its excellent color fastness properties, making it a popular choice for fabrics that require long-lasting color.

Métodos De Preparación

The preparation of Solubilised Vat Violet 2 involves several steps. The dye is initially in an insoluble form and must be converted to a soluble form through a reduction process. This is typically achieved using a reducing agent such as sodium dithionite (Na₂S₂O₄) in an alkaline medium. The dye is then applied to the fabric in its soluble form and subsequently oxidized to revert to its insoluble state, which is intensely colored .

Industrial production of this compound involves large-scale chemical synthesis and purification processes. The dye is often produced in powder form and then solubilized for application in dye baths. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong reducing agents and controlled pH conditions to ensure the dye’s stability and effectiveness .

Análisis De Reacciones Químicas

Solubilised Vat Violet 2 undergoes several types of chemical reactions, primarily involving reduction and oxidation. The reduction process converts the dye to its leuco form, which is soluble in water. This is typically achieved using sodium dithionite in an alkaline medium. Once the dye is applied to the fabric, it is oxidized back to its original insoluble form, which is intensely colored .

Common reagents used in these reactions include sodium dithionite for reduction and atmospheric oxygen for oxidation. The major products formed from these reactions are the leuco form of the dye during reduction and the original insoluble dye during oxidation .

Aplicaciones Científicas De Investigación

Solubilised Vat Violet 2 has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a model compound for studying redox reactions and dyeing processes. Its well-defined chemical structure and predictable behavior make it an ideal candidate for such studies .

In biology, this compound is used in various staining techniques to visualize cellular structures and processes. Its ability to bind to specific cellular components makes it useful for studying cell morphology and function .

In the textile industry, this compound is widely used for dyeing cellulosic fibers such as cotton. Its excellent color fastness properties make it a popular choice for fabrics that require long-lasting color. Additionally, it is used in digital inkjet printing for textiles, providing vibrant and durable colors .

Mecanismo De Acción

The mechanism of action of Solubilised Vat Violet 2 involves its reduction to a soluble leuco form, which can penetrate the fibers of the fabric. Once inside the fibers, the dye is oxidized back to its original insoluble form, which is intensely colored. This process ensures that the dye is firmly fixed within the fabric, providing excellent color fastness .

The molecular targets and pathways involved in this process include the reduction of the dye’s quinonoid system to a hydroquinone form and its subsequent oxidation back to the quinonoid form. This redox cycle is essential for the dye’s solubility and fixation within the fabric .

Comparación Con Compuestos Similares

Solubilised Vat Violet 2 is part of a broader class of vat dyes, which includes other compounds such as Indigo (Vat Blue 1), Vat Red 10, and Vat Orange 1. These dyes share similar chemical properties and application methods but differ in their specific color and chemical structure .

Compared to other vat dyes, this compound is unique in its specific shade of violet and its particular chemical structure. This uniqueness makes it suitable for specific applications where this particular color and chemical behavior are desired .

Similar Compounds

- Indigo (Vat Blue 1)

- Vat Red 10

- Vat Orange 1

- Vat Violet 13

- Thioindigoid dyes

Propiedades

IUPAC Name |

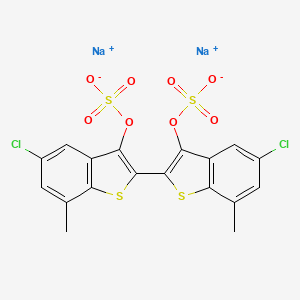

disodium;[5-chloro-2-(5-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(27-31(21,22)23)17(29-15(7)11)18-14(28-32(24,25)26)12-6-10(20)4-8(2)16(12)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMWBJZNTZXINT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=C2OS(=O)(=O)[O-])C3=C(C4=C(S3)C(=CC(=C4)Cl)C)OS(=O)(=O)[O-])Cl.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2Na2O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

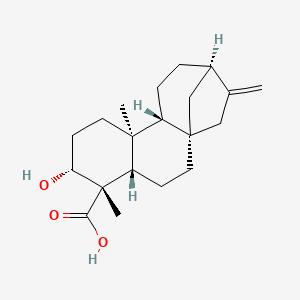

![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)

![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/new.no-structure.jpg)

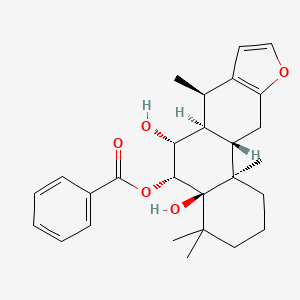

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)

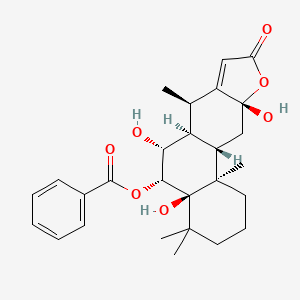

![[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate](/img/structure/B592907.png)

![(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B592908.png)